3,5-Dibromobenzyl cyanide

Description

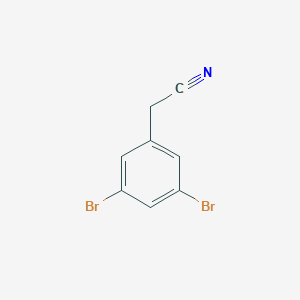

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dibromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFAWEAQRRJHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616437 | |

| Record name | (3,5-Dibromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188347-48-0 | |

| Record name | (3,5-Dibromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Dibromophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzyl Cyanide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3,5-Dibromobenzyl cyanide (CAS No. 188347-48-0). It moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound, also known as 2-(3,5-dibromophenyl)acetonitrile, is a halogenated aromatic nitrile.[1] While specific applications of this particular isomer are not extensively documented in mainstream literature, its structural motifs—a reactive nitrile group and a dibrominated benzene ring—make it a highly valuable, yet under-explored, building block in synthetic and medicinal chemistry.[2][3] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity. The nitrile group can be readily transformed into other critical functionalities such as primary amines, carboxylic acids, and tetrazoles.[4] This dual reactivity positions this compound as a strategic intermediate for the synthesis of novel molecular scaffolds, particularly in the exploration of new chemical space for drug discovery.[3] Analogs, such as difluorobenzyl cyanide, are recognized as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders, suggesting a similar potential for their dibrominated counterparts.[5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. Note that some physical properties, such as boiling point and density, are predicted values based on computational models due to a lack of experimentally determined data in the literature.

| Property | Value | Source |

| CAS Number | 188347-48-0 | |

| Molecular Formula | C₈H₅Br₂N | |

| Molecular Weight | 274.94 g/mol | |

| Appearance | Off-white to light brown solid | [6] |

| Boiling Point | 344.0 ± 27.0 °C (Predicted) | [6] |

| Density | 1.857 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Sealed in dry, 2-8°C | [6] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6] The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]

Core Safety Directives:

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For operations with a higher risk of aerosol generation, a face shield and appropriate respiratory protection should be considered.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and face thoroughly.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material, collect, and place in a suitable container for disposal. Do not let the product enter drains.

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol: Cyanation of 3,5-Dibromobenzyl Bromide

This protocol is adapted from the general synthesis of bromobenzyl cyanide isomers.[7] The causality behind this choice rests on the high reactivity of benzylic bromides towards Sₙ2 displacement by nucleophiles like cyanide. The use of a mixed ethanol/water solvent system ensures the solubility of both the organic substrate and the inorganic cyanide salt.

Materials:

-

3,5-Dibromobenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-Dibromobenzyl bromide (1.0 eq.) in 95% ethanol (approx. 5 mL per gram of bromide).

-

Addition of Cyanide: In a separate beaker, prepare a solution of sodium cyanide (1.1 eq.) in a minimal amount of warm water. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

-

Add the aqueous sodium cyanide solution to the stirred ethanolic solution of the bromide.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a larger volume of cold water (approx. 20 mL per gram of starting bromide).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following tables provide predicted data based on established principles and data from analogous compounds.[8][9][10] This information is intended to guide researchers in the characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 | t, J ≈ 1.5 Hz | 1H | H-4 (Aromatic) |

| ~ 7.55 | d, J ≈ 1.5 Hz | 2H | H-2, H-6 (Aromatic) |

| ~ 3.75 | s | 2H | -CH₂-CN |

The aromatic protons are expected to show a characteristic AX₂ spin system. The proton at C4 will appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a doublet due to coupling with the proton at C4.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | C-1 (ipso) |

| ~ 135.0 | C-4 |

| ~ 130.0 | C-2, C-6 |

| ~ 124.0 | C-3, C-5 (ipso-Br) |

| ~ 116.0 | -CN |

| ~ 25.0 | -CH₂- |

The chemical shifts are estimated based on substituent effects on the benzene ring. The nitrile carbon typically appears around 115-120 ppm, and the benzylic carbon around 20-30 ppm.

Predicted Key IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium, Sharp | C≡N stretch |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 1580, 1550, 1450 | Medium-Strong | Aromatic C=C stretches |

| ~ 850-750 | Strong | C-H out-of-plane bending |

| ~ 700-550 | Strong | C-Br stretch |

The most characteristic peak will be the sharp nitrile stretch around 2250 cm⁻¹. The exact positions of the aromatic C-H bending and C-Br stretching bands will be diagnostic of the 1,3,5-substitution pattern.[11]

Synthetic Utility and Reactivity

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The following sections detail key transformations and provide generalized protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

Molecular structure of 3,5-Dibromobenzyl cyanide

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromobenzyl Cyanide

Authored by a Senior Application Scientist

Introduction

This compound, also known as 2-(3,5-dibromophenyl)acetonitrile, is a halogenated aromatic nitrile. Compounds within the benzyl cyanide family are pivotal precursors and versatile intermediates in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of two bromine atoms on the phenyl ring at the meta-positions significantly influences the molecule's reactivity, electronic properties, and steric profile. The nitrile functional group is a particularly valuable pharmacophore in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisostere for carbonyl groups or other functionalities.[2]

This technical guide provides a comprehensive examination of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and core reactivity, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular formula, weight, and CAS (Chemical Abstracts Service) number, which ensures its unique identity in global databases.[3][4]

| Property | Value | Source(s) |

| CAS Number | 188347-48-0 | [3] |

| Molecular Formula | C₈H₅Br₂N | [5] (inferred) |

| Molecular Weight | 274.94 g/mol | [5] (inferred) |

| IUPAC Name | 2-(3,5-dibromophenyl)acetonitrile | N/A |

| Appearance | White to light yellow powder or crystal | [6] (analog) |

The molecular structure features a central benzene ring substituted at the 1, 3, and 5 positions. A cyanomethyl group (-CH₂CN) is attached at position 1, while bromine atoms are located at positions 3 and 5. This substitution pattern imparts C₂ᵥ symmetry to the aromatic ring system, a key feature that simplifies its spectroscopic analysis, particularly in NMR.

Caption: 2D Structure of this compound.

Spectroscopic Elucidation: A Validating Framework

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, a combination of IR, NMR, and Mass Spectrometry offers a self-validating system to confirm its identity and purity.[7][8][9]

| Spectroscopy | Feature | Expected Observation | Structural Correlation |

| IR | C≡N stretch | Strong, sharp peak at ~2250 cm⁻¹ | Confirms the presence of the nitrile group. |

| C=C stretch | Peaks in the 1550-1600 cm⁻¹ region | Aromatic ring backbone. | |

| sp² C-H stretch | Peaks just above 3000 cm⁻¹ | Aromatic C-H bonds. | |

| C-Br stretch | Peaks in the 500-650 cm⁻¹ region | Carbon-bromine bonds. | |

| ¹H NMR | Methylene Protons | Singlet at ~3.7-4.0 ppm, Integration: 2H | -CH₂- group adjacent to the nitrile and aromatic ring. |

| Aromatic Protons | Two signals: a triplet (or narrow multiplet) for H4 at ~7.6 ppm (1H) and a doublet for H2/H6 at ~7.5 ppm (2H) | Confirms the 1,3,5-substitution pattern on the ring. | |

| ¹³C NMR | Nitrile Carbon | Signal at ~117-120 ppm | -C≡N carbon. |

| Methylene Carbon | Signal at ~25-30 ppm | -CH₂- carbon. | |

| Aromatic Carbons | Four distinct signals: C1 (ipso-CH₂), C3/C5 (ipso-Br), C2/C6, and C4. | Reflects the C₂ᵥ symmetry of the molecule. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Isotopic cluster at m/z 273, 275, 277 | Presence of two bromine atoms (¹⁹Br and ⁸¹Br isotopes). |

| Isotope Ratio | Relative intensity of ~1:2:1 | Characteristic pattern for a dibrominated compound. | |

| Fragmentation | Loss of Br (M-79/81), formation of dibromobenzyl cation [C₇H₄Br₂]⁺ | Common fragmentation pathways for benzyl halides. |

Synthesis Protocol: Cyanation of 3,5-Dibromobenzyl Bromide

The most direct and widely adopted synthesis of this compound is via a nucleophilic substitution (Sₙ2) reaction. This involves reacting the corresponding benzyl bromide with an alkali metal cyanide.[10][11] The choice of solvent and cyanide salt is critical for optimizing yield and minimizing side reactions, such as the formation of the isocyanide byproduct.[11]

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dibromobenzyl bromide (10.0 g, 30.4 mmol, 1.0 eq) in 100 mL of ethanol.[12]

-

Reagent Addition: In a separate beaker, prepare a solution of sodium cyanide (1.79 g, 36.5 mmol, 1.2 eq) in 15 mL of water. Add this aqueous solution to the flask containing the benzyl bromide. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting bromide is consumed.

-

Work-up and Isolation: After cooling the mixture to room temperature, pour it into 200 mL of cold water. The product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic extracts with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.[10]

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its nitrile group, which serves as a versatile handle for further chemical transformations.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to form 3,5-dibromophenylacetic acid, a valuable precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[1][13]

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3,5-dibromophenyl)ethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄).[13] This transformation opens pathways to various biologically active molecules.

-

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form 5-substituted tetrazoles.[13] Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design.[13]

The bromine atoms on the ring are relatively unreactive towards nucleophilic aromatic substitution but can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

Safety, Handling, and Toxicology

This compound must be handled with significant caution. Like other organic cyanides, it is toxic if swallowed, inhaled, or absorbed through the skin.[14][15] The toxicity of nitriles is often associated with the potential metabolic release of cyanide ions, which are potent inhibitors of cellular respiration by binding to cytochrome c oxidase in mitochondria.[16][17][18]

-

Handling: Always handle this compound in a certified chemical fume hood.[19] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[14][19] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[14] The container should be kept in a locked storage area accessible only to authorized personnel.[19][20]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[19] If inhaled, move the person to fresh air.[19] If swallowed, rinse mouth and seek immediate medical attention.[14] In all cases of exposure, immediate medical attention is critical.

Conclusion

This compound is a well-defined chemical intermediate whose molecular structure is readily confirmed through a suite of standard spectroscopic techniques. The symmetry imparted by the meta-dibromo substitution pattern provides a distinct and interpretable spectroscopic signature. Its synthesis from 3,5-dibromobenzyl bromide is straightforward, and the reactivity of its nitrile group makes it a valuable building block for accessing a wide range of more complex molecules, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

Noland, W. E., et al. (2018). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044. [Link]

-

Exposome-Explorer. Bromobenzyl cyanide (T3D1693). [Link]

-

PubChem. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427. [Link]

-

Organic Syntheses. Benzyl Cyanide Procedure. [Link]

-

Wikipedia. Benzyl cyanide. [Link]

-

Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C..). [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

IB DP Chemistry. 11.3 Spectroscopic identification of organic compounds SL Paper 3. [Link]

- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Anseeuw, K., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. MDPI. [Link]

-

ResearchGate. (2014). Crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone. [Link]

-

Ardite, J., et al. (1995). Reactive oxygen species generated by cyanide mediate toxicity in rat pheochromocytoma cells. PubMed. [Link]

-

Nath, A. K., et al. (2025). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. National Center for Biotechnology Information. [Link]

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 188347-48-0 [amp.chemicalbook.com]

- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. Reactive oxygen species generated by cyanide mediate toxicity in rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 3,5-Dibromobenzyl Cyanide in a Research Setting

This document serves as an in-depth technical guide for the safe handling, use, and disposal of 3,5-Dibromobenzyl cyanide (CAS No. 188347-48-0). Intended for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the compound's risk profile and the causality behind essential safety protocols. As a potent lachrymator and a toxic chemical, rigorous adherence to the procedures outlined herein is critical to ensure personnel safety and environmental compliance.

Compound Profile and Core Hazard Analysis

This compound is an aromatic organobromine compound utilized in organic synthesis. Its utility, however, is matched by a significant hazard profile that demands careful consideration.

Physicochemical Properties

Understanding the physical state and properties of a chemical is the foundation of safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Boiling Point | 344.0 ± 27.0 °C (Predicted) | [2] |

| Density | 1.857 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

Primary Hazard Deep Dive: Beyond the Label

The hazards of this compound are multi-faceted, stemming from its irritant properties and its underlying chemical nature as an organic nitrile.

-

Acute Toxicity (Oral, Dermal, Inhalation): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] The primary mechanism for its systemic toxicity is the metabolic release of cyanide ions in the body.[5] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. By binding to this enzyme, cyanide effectively halts aerobic cellular respiration, leading to cellular hypoxia, metabolic acidosis, and, in cases of high exposure, rapid death. Tissues with high oxygen demands, such as the central nervous system and the heart, are particularly vulnerable.

-

Severe Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, with the potential for severe burns and eye damage.[2][4][6][7] As a potent lachrymator, its vapors alone are sufficient to cause intense irritation to the eyes and mucous membranes, leading to tearing and pain.[3][8][9]

-

Respiratory Tract Irritation: Inhalation of dust or vapors can cause significant irritation to the nose, throat, and lungs.[2][6][7]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |

(Note: Classifications are based on data for this compound and closely related isomers.)[2][3][4]

The Hierarchy of Controls: Proactive Safety by Design

Effective safety management prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Engineering Controls: Your First and Strongest Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For this compound, these are non-negotiable.

-

Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[8][9] This is the primary method for containing its toxic and lachrymatory vapors, preventing inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[6][8] Their proximity is critical for rapid decontamination following an exposure.

Administrative Controls: Standardizing Safe Practices

Administrative controls are the policies and procedures that dictate how work is performed safely.

-

Designated Work Area: A specific area within the lab should be designated for work with highly toxic compounds like this compound. This area should be clearly marked.

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving this compound.

-

Training: All personnel must be thoroughly trained on the hazards of this compound, the specific SOPs, and emergency procedures. Crucially, this training must include the signs and symptoms of cyanide poisoning and the location and use of a cyanide antidote kit, if available.[6]

-

Storage: Store the compound in a cool, well-ventilated, and dry area, tightly sealed in its original container.[6][7][10] It should be stored locked up, accessible only to authorized personnel.[7][11][12][13] The storage area should be separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7][14]

Caption: Logical workflow for preparing a safe experimental workspace.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The correct PPE must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles AND a face shield.[8] | Protects against splashes and the potent lachrymatory effects of vapors, which can cause severe eye irritation and damage.[6][8] |

| Hand Protection | Disposable nitrile gloves.[8] | Provides a barrier against skin contact, which can cause severe irritation and toxic effects upon absorption.[6] Gloves must be inspected before use and replaced immediately if contaminated or damaged. |

| Body Protection | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Protects against contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6] |

| Respiratory Protection | A NIOSH-approved respirator may be required if there is a potential for exposure outside of a fume hood or during spill cleanup.[8][11] | Prevents the inhalation of toxic dust or vapors that can cause respiratory irritation and systemic cyanide poisoning.[6][11] |

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Protocol 4.1: Accidental Spill Response

-

Evacuate and Alert: Immediately alert others in the area and evacuate all non-essential personnel.[8]

-

Ventilate: Ensure the fume hood is operating. If the spill is outside the hood, ventilate the area if it is safe to do so.

-

Assess: For small spills inside a fume hood, trained personnel with appropriate PPE may proceed. For large spills or any spill outside a fume hood, evacuate the area and contact emergency services.

-

Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite.[14]

-

Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8] Avoid creating dust.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6][8]

-

Do Not Use Water on the Spill Itself: Do not attempt to wash the spill into a drain.[10][11]

Protocol 4.2: Fire Emergency

-

Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6][12]

-

Hazards of Combustion: Fire will produce highly toxic and corrosive gases, including hydrogen bromide, nitrogen oxides, and deadly hydrogen cyanide.[6][7][12]

-

Action: If a fire occurs, evacuate the area immediately and call the fire department. Only trained personnel equipped with a self-contained breathing apparatus (SCBA) should attempt to fight the fire.[6]

Protocol 4.3: First-Aid for Exposures

Speed is absolutely critical. All exposures must be treated as serious medical emergencies.

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Special Note on Cyanide Poisoning: Be prepared to inform emergency medical personnel that the exposure involves a cyanide-releasing compound. A cyanide antidote kit (e.g., containing amyl nitrite) must be rapidly available where regulations permit, and personnel should be trained in its emergency use.[6]

Caption: Decision tree for immediate first-aid response to an exposure.

Waste Disposal and Decontamination

Due to its high toxicity, all materials contaminated with this compound must be disposed of as hazardous waste.[8] On-site neutralization should not be attempted.

Protocol 5.1: Hazardous Waste Management

-

Segregation: All contaminated items (e.g., disposable gloves, absorbent pads, pipette tips, empty containers) must be placed into a designated, robust, and sealable hazardous waste container.[8]

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").[8]

-

Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by a licensed environmental services provider.

-

Decontamination: All non-disposable glassware and equipment must be thoroughly decontaminated. A common procedure is to rinse with a suitable organic solvent (collecting the rinsate as hazardous waste), followed by a thorough wash with soap and water.

Conclusion

This compound is a valuable synthetic intermediate that requires the highest level of safety diligence. Its potent lachrymatory effects, coupled with its severe toxicity via all routes of exposure due to the metabolic release of cyanide, necessitate a comprehensive safety strategy. By understanding the fundamental mechanisms of its toxicity and by rigorously implementing the engineering controls, administrative procedures, and emergency protocols outlined in this guide, researchers can work with this compound confidently and safely.

References

-

New Jersey Department of Health and Senior Services. (n.d.). Right to Know Hazardous Substance Fact Sheet: BROMOBENZYL CYANIDE. NJ.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Bromobenzyl Cyanide. PubChem. [Link]

-

Exposome-Explorer. (n.d.). Bromobenzyl cyanide (T3D1693). T3DB. [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Cyanide. CDC. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 188347-48-0 [amp.chemicalbook.com]

- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.ca [fishersci.ca]

- 13. tcichemicals.com [tcichemicals.com]

- 14. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Cyanide | Chemical Emergencies | CDC [cdc.gov]

An In-depth Technical Guide to the Physical Characteristics of 3,5-Dibromobenzyl Cyanide

This guide provides a comprehensive technical overview of the physical and analytical characteristics of 3,5-Dibromobenzyl cyanide (also known as (3,5-Dibromophenyl)acetonitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate its use as a critical intermediate in organic synthesis. Given the specificity of this isomer, this guide also incorporates established methodologies for analogous brominated aromatic compounds to provide robust, field-proven insights where direct data is limited.

Section 1: Chemical Identity and Structural Framework

This compound is a di-substituted aromatic nitrile. The strategic placement of two bromine atoms on the phenyl ring significantly influences its reactivity and physical properties, making it a valuable building block in medicinal chemistry and material science.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecule's core is a benzene ring substituted at the 1, 3, and 5 positions. The cyanomethyl group (-CH₂CN) provides a reactive site for nucleophilic additions and reductions, while the bromine atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) or can be targeted for metallation.[1]

Section 2: Physicochemical Properties

Precise experimental data for this compound is not extensively published. The following table consolidates information from chemical suppliers and computational predictions.[2][3][4] For context, properties of related, well-documented bromobenzyl cyanide isomers are also included.[5]

| Property | This compound | Context: 3-Bromobenzyl Cyanide | Context: 4-Bromobenzyl Cyanide |

| CAS Number | 188347-48-0[4] | 31938-07-5[6] | 16532-79-9[5] |

| Molecular Formula | C₈H₅Br₂N[3][4] | C₈H₆BrN[6] | C₈H₆BrN[5] |

| Molecular Weight | 274.94 g/mol [3][4] | 196.04 g/mol [6] | 196.04 g/mol [5] |

| Appearance | Not specified; likely a solid | Pale yellow crystalline solid[5] | White to off-white solid[5] |

| Melting Point | Data not available | 25-28 °C (77-82.4°F)[5] | 47-50 °C (117-122°F)[5] |

| Boiling Point | Data not available | 286.2 °C (estimated)[5] | Data not available |

| Solubility | Insoluble in water; likely soluble in common organic solvents like ether, acetone, and chloroform.[5][7] | Readily soluble in organic solvents.[5] | Soluble in methanol (5g/100mL).[7] |

| Storage | Sealed in dry, 2-8°C.[8] | N/A | N/A |

Note: The physical state (solid) and solubility profile are inferred from the increased molecular weight and polarity compared to monosubstituted isomers.

Section 3: Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach is recommended, leveraging chromatography and spectroscopy.

3.1 Chromatographic Methods (HPLC/GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for analyzing halogenated aromatic compounds.

-

Expert Insight: The choice between HPLC and GC-MS often depends on the compound's thermal stability and volatility. While many benzyl cyanides are amenable to GC, the presence of two bromine atoms increases the molecular weight, potentially requiring higher injector and oven temperatures that could risk degradation.[9] A reverse-phase HPLC method is often a robust starting point.

Generalized HPLC Protocol: A standard reverse-phase HPLC method can be adapted for purity analysis.[10]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).

-

Detection: UV detection, typically around 220 nm where the phenyl ring absorbs.

-

Justification: The C18 stationary phase effectively retains the nonpolar aromatic ring, while the acetonitrile/water mobile phase allows for controlled elution. Formic acid improves peak shape by ensuring the analyte is in a consistent protonation state.

Generalized GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a moderate temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern, which is critical for structural confirmation. The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms.

3.2 Spectroscopic Profile

While a definitive, published spectrum for the 3,5-dibromo isomer is scarce, predictions based on its structure and data from related isomers provide a reliable guide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

-

Benzylic Protons (-CH₂-): A singlet around δ 3.7-4.0 ppm.

-

Aromatic Protons: Two signals are expected. The proton at C4 (between the two bromine atoms) will appear as a triplet (or more accurately, a narrow triplet due to coupling with two equivalent protons) around δ 7.6-7.8 ppm. The two equivalent protons at C2 and C6 will appear as a doublet around δ 7.5-7.7 ppm.

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm.

-

Benzylic Carbon (-CH₂-): A signal around δ 25-30 ppm.

-

Aromatic Carbons: Four distinct signals are expected: one for the carbon attached to the CH₂CN group (C1), one for the carbons bearing bromine atoms (C3, C5), one for the carbons adjacent to the brominated carbons (C2, C6), and one for the carbon between the bromines (C4). The carbons attached to bromine will be significantly shifted to lower field.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹ .

-

C-H stretching from the aromatic ring will appear just above 3000 cm⁻¹ .

-

Aromatic C=C stretching will produce peaks in the 1450-1600 cm⁻¹ region.

-

The C-Br stretching will be observed in the fingerprint region, typically below 700 cm⁻¹ .

-

Section 4: Synthesis and Purification Workflow

The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. The most direct precursor would be 3,5-dibromobenzyl bromide.

Caption: Generalized workflow for the synthesis of this compound.

Self-Validating Protocol Insights:

-

Solvent Choice: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation (Na⁺) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the Sₙ2 reaction.[11]

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a critical, self-validating step. A spot corresponding to the starting benzyl bromide will diminish as a new, typically higher Rf spot for the benzyl cyanide product appears. This provides real-time confirmation that the reaction is proceeding as expected.

-

Purification Strategy: After aqueous workup to remove the inorganic salts and solvent, the crude product often requires purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography over silica gel are standard methods to achieve high purity.[12]

Section 5: Safety, Handling, and Storage

Benzyl cyanides and their halogenated derivatives must be handled with extreme care.

-

Toxicity: These compounds are classified as toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can be metabolized to release cyanide in the body.[5]

-

Irritation: They are potent lachrymators (tear-producing agents) and can cause severe irritation to the eyes, skin, and respiratory system.[13]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

This guide provides a foundational understanding of the physical characteristics of this compound, grounded in established chemical principles and analytical practices. By combining direct data with proven methodologies for analogous compounds, researchers can confidently incorporate this versatile reagent into their synthetic and developmental workflows.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22044, Bromobenzyl Cyanide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]

- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Chemosphere, 73(1), 33-38.

-

SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 188347-48-0 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

ResearchGate. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21628558, (3,5-Dibromophenyl)acetonitrile. Retrieved from [Link]

-

Prezi. (2014, April 14). Bromination of Aromatic Compounds. Retrieved from [Link]

-

MDPI. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]

-

ResearchGate. (n.d.). The first example of bromination of aromatic compounds with unprecedented atom economy using molecular bromine | Request PDF. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Benzyl cyanide, analytical sta | 12608-1ML | SUPELCO. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36023, (3-Bromophenyl)acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (3,5-Dibromophenyl)acetonitrile | C8H5Br2N | CID 21628558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. scbt.com [scbt.com]

- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 188347-48-0|3,5-Dibromobenzylcyanide|BLD Pharm [bldpharm.com]

- 9. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 2-(3,5-dibromophenyl)acetonitrile

Executive Summary: 2-(3,5-dibromophenyl)acetonitrile, commonly known as 3,5-Dibromobenzyl cyanide, is a polyfunctional synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive nitrile group, two aryl bromide positions amenable to cross-coupling, and an active methylene bridge, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key synthetic transformations, and its potential applications in drug discovery, grounded in established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. The nomenclature and key identifiers for this compound are standardized across major chemical databases.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(3,5-dibromophenyl)acetonitrile | [1] |

| Common Name | This compound | [1][2] |

| CAS Number | 188347-48-0 | [1][2] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CC#N | [1] |

| InChIKey | RDFAWEAQRRJHDC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in solution, its reactivity, and the methods appropriate for its purification and handling. The data presented below are primarily computed properties sourced from reputable chemical databases.

| Property | Value | Unit | Source |

| Molecular Weight | 274.94 | g/mol | [1] |

| Monoisotopic Mass | 272.87887 | Da | [1] |

| XLogP3-AA | 3.0 | [1] | |

| Topological Polar Surface Area | 23.8 | Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] | |

| Hydrogen Bond Acceptor Count | 1 | [1] | |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzylic halide with an inorganic cyanide salt. This Sₙ2 reaction is efficient and utilizes readily available starting materials.

Synthetic Strategy: Nucleophilic Cyanation

The synthesis proceeds by reacting 3,5-Dibromobenzyl bromide with sodium or potassium cyanide. The cyanide anion (CN⁻) acts as a potent nucleophile, displacing the bromide from the benzylic carbon. The choice of a polar protic solvent system, such as an ethanol/water mixture, is a critical experimental parameter. This solvent choice is causal to the reaction's success as it must solubilize both the organic substrate (3,5-Dibromobenzyl bromide) and the inorganic nucleophile (e.g., NaCN), facilitating their interaction.[3][4] Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energetic barrier of the Sₙ2 transition state.

Detailed Experimental Protocol: Synthesis of 2-(3,5-dibromophenyl)acetonitrile

This protocol is adapted from established procedures for analogous benzyl cyanides and should be performed by trained chemists with appropriate safety precautions.[3][4]

Reagents:

-

3,5-Dibromobenzyl bromide (1.0 eq.)[5]

-

Sodium cyanide (NaCN) (1.2 eq.)

-

Ethanol (95%)

-

Deionized Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-Dibromobenzyl bromide in a minimal amount of 95% ethanol.

-

Nucleophile Addition: In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide. Add this solution to the stirred ethanolic solution of the benzyl bromide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

-

Reaction: Heat the biphasic mixture to reflux (typically ~80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 3-5 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(3,5-dibromophenyl)acetonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Synthesis Workflow Diagram

Caption: Sₙ2 synthesis of 2-(3,5-dibromophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3,5-dibromophenyl)acetonitrile lies in its three distinct reactive centers, which can be manipulated selectively to build molecular complexity. This versatility makes it a powerful building block in multi-step syntheses.[6]

Overview of Reactive Centers

Caption: Key reactive sites of 2-(3,5-dibromophenyl)acetonitrile.

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into several other key moieties essential for drug development.

Hydrolysis of the nitrile under strong acidic or basic conditions provides the corresponding carboxylic acid, a common functional group in bioactive molecules.[7]

Protocol (Basic Hydrolysis):

-

Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 6 M, 3-5 eq.).

-

Heat the mixture to reflux until TLC indicates complete consumption of the starting material. Ammonia gas will be evolved.

-

Cool the mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with cold concentrated HCl until the pH is ~1-2.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-(3,5-dibromophenyl)acetic acid.

The reduction of the nitrile to a primary amine is a fundamental transformation for accessing a key pharmacophore.[7] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.

Protocol (LiAlH₄ Reduction):

-

Setup: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

-

Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Reactions of the Aryl Bromides

The two bromine atoms on the phenyl ring are prime handles for transition-metal-catalyzed cross-coupling reactions. This capability is paramount in medicinal chemistry for generating analogues and exploring structure-activity relationships (SAR). Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[6]

Applications in Medicinal Chemistry and Drug Development

Acetonitrile and its derivatives are critical components in the pharmaceutical industry, both as solvents and as synthetic substrates.[8][9] The true value of 2-(3,5-dibromophenyl)acetonitrile lies in its role as a versatile scaffold.

-

Scaffold for Libraries: The three reactive sites allow for a combinatorial approach to synthesis. One could first transform the nitrile, then perform sequential or differential cross-coupling reactions on the two bromine atoms to rapidly generate a library of diverse compounds for biological screening.

-

Access to Key Pharmacophores: As demonstrated, the nitrile can be readily converted to a primary amine or a carboxylic acid. Primary amines are ubiquitous in pharmaceuticals for their basicity and ability to form salt bridges with biological targets. Carboxylic acids are key hydrogen bond donors and acceptors.

-

Bioisosteric Replacement: The nitrile group itself, or its tetrazole derivative (formed via cycloaddition with an azide), can serve as a bioisostere for a carboxylic acid, offering a way to modulate physicochemical properties like acidity and cell permeability.[7]

Safety and Handling

2-(3,5-dibromophenyl)acetonitrile is a hazardous substance and must be handled with appropriate precautions. Its toxicity profile is related to that of other substituted acetonitriles, with the primary concern being the potential metabolic release of cyanide.[3][10]

GHS Hazard Classification

| Hazard Class | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| STOT SE 3 | H335: May cause respiratory irritation |

| (Source: Aggregated data from PubChem)[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Due to its hazardous nature, it should be collected in a designated, sealed container for chemical waste disposal.

Conclusion

2-(3,5-dibromophenyl)acetonitrile is more than a simple chemical; it is a highly functionalized and versatile building block for advanced organic synthesis. Its predictable reactivity at the nitrile, aryl bromide, and alpha-carbon positions provides chemists in research and drug development with a reliable platform for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for unlocking its full potential in the pursuit of new therapeutic agents and functional materials.

References

-

PrepChem. Preparation of bromobenzyl cyanide. Available at: [Link]

-

PubChem. (3,5-Dibromophenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Bromobenzyl cyanide. Available at: [Link]

-

Cenmed Enterprises. 2-(3,5-dibromophenyl)acetonitrile. Available at: [Link]

-

PubChem. (3-Bromophenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(2,5-Dibromophenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Bromobenzyl Cyanide. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Benzyl Cyanide. Available at: [Link]

-

Exposome-Explorer. Bromobenzyl cyanide (T3D1693). Available at: [Link]

-

PubChem. 3,5-Dibromobenzyl bromide. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Available at: [Link]

-

ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Available at: [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

-

Publisso. Acetonitrile. Available at: [Link]

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available at: [Link]

Sources

- 1. (3,5-Dibromophenyl)acetonitrile | C8H5Br2N | CID 21628558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 188347-48-0 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. laballey.com [laballey.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3,5-Dibromobenzyl Cyanide Solubility

An In-Depth Technical Guide to the Solubility of 3,5-Dibromobenzyl Cyanide in Organic Solvents

This compound, a substituted aromatic nitrile, serves as a crucial building block in modern organic synthesis and pharmaceutical development. Its molecular architecture, featuring a reactive nitrile group and a dibrominated phenyl ring, makes it a versatile precursor for a wide array of complex molecules, including novel drug candidates. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility characteristics is not merely academic; it is a fundamental prerequisite for successful reaction design, purification, formulation, and process scale-up.

This guide provides an in-depth analysis of the solubility of this compound. Moving beyond simple data points, we will explore the underlying chemical principles governing its solubility, present a robust experimental protocol for its quantitative determination, and discuss the critical factors that influence this essential physical property.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic.

Molecular Structure Analysis:

This compound (C₈H₅Br₂N) possesses distinct regions of varying polarity:

-

Polar Moiety: The cyanide (-C≡N) group is highly polar due to the significant electronegativity difference between carbon and nitrogen, creating a strong dipole moment. This region is capable of dipole-dipole interactions.

-

Non-polar Moiety: The benzene ring substituted with two bromine atoms is predominantly non-polar and lipophilic. While the C-Br bonds have some polarity, the symmetrical substitution pattern on the ring diminishes the overall molecular dipole in that region. This large, hydrophobic area favors van der Waals interactions.

This dual character suggests that this compound will not be readily soluble in highly polar protic solvents like water but is expected to exhibit significant solubility in a range of common organic solvents that can effectively solvate both its polar and non-polar components.[1]

Caption: Key structural moieties of this compound.

Section 2: Qualitative and Quantitative Solubility Data

Precise, quantitative solubility data for this compound is not extensively reported in publicly available literature. However, information on the general class of bromobenzyl cyanides indicates a consistent trend of good solubility in common organic solvents.[1][2] This is attributed to their chemical structure, which allows for favorable interactions with a variety of organic media.

The table below summarizes the available qualitative and predicted solubility information. It is crucial for researchers to recognize that terms like "freely soluble" are qualitative and that experimental verification is necessary for precise concentration-dependent work.[2]

| Solvent Class | Representative Solvents | Expected Solubility | Primary Interaction Type |

| Polar Aprotic | Acetone, Acetonitrile | High / Freely Soluble[1] | Dipole-Dipole |

| Ethers | Diethyl Ether, THF | High / Freely Soluble[1][3] | Dipole-Dipole & van der Waals |

| Halogenated | Chloroform, DCM | High / Freely Soluble[1] | van der Waals |

| Alcohols | Methanol, Ethanol | Moderate to High / Freely Soluble[1] | Hydrogen Bonding (acceptor) |

| Aromatic | Toluene, Benzene | Moderate to High | π-stacking & van der Waals |

| Polar Protic | Water | Insoluble / Slightly Soluble[1] | Unfavorable (Hydrophobic effect) |

Section 3: Authoritative Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this section provides a self-validating, rigorous protocol for determining the equilibrium solubility of this compound. This method is based on the isothermal equilibrium technique, a gold standard in solubility measurement.

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully sampled, diluted, and analyzed by a suitable quantitative method (e.g., HPLC-UV, GC) to determine the solute concentration.

Mandatory Safety Precautions: this compound and its isomers are classified as toxic and irritant compounds. They are lachrymators, meaning they cause tearing.[4][5] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]

Experimental Workflow Diagram:

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Causality: To ensure the solution is truly saturated, an excess of the solid solute is required. This creates a solid-liquid equilibrium.

-

Protocol: Accurately weigh an excess amount of this compound (e.g., 100 mg) into a glass vial. Add a precisely known volume of the chosen organic solvent (e.g., 5.0 mL). Securely cap the vial.

-

-

Equilibration:

-

Causality: Solubility is temperature-dependent. A constant temperature bath ensures thermodynamic consistency. Agitation is critical to accelerate the dissolution process and reach equilibrium in a reasonable timeframe (typically 24-48 hours).

-

Protocol: Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25.0 °C). Agitate the mixture using a magnetic stirrer or orbital shaker.

-

-

Sample Collection and Preparation:

-

Causality: It is paramount to only sample the liquid phase without any undissolved solid, which would falsely inflate the measured concentration. Filtration is a non-negotiable step to remove microscopic particulates.

-

Protocol: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the bath temperature) volumetric pipette. Immediately filter the collected liquid through a 0.45 µm syringe filter into a clean vial.

-

-

Analysis:

-

Causality: A calibration curve created with standards of known concentration provides the basis for accurate quantification. The analytical method must be validated for linearity, accuracy, and precision.

-

Protocol:

-

Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

-

Generate a calibration curve by analyzing these standards using a suitable method like High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample under the identical analytical conditions.

-

-

-

Calculation of Solubility:

-

Causality: The final solubility value must account for the dilution performed prior to analysis.

-

Protocol:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution using the formula: Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Report the final solubility in appropriate units (e.g., mg/mL, mol/L) at the specified temperature.

-

-

Section 4: Conclusion and Future Work

While qualitative data suggests that this compound is readily soluble in most common organic solvents, this guide highlights the critical lack of precise quantitative data in scientific literature.[1][2] The provided authoritative protocol empowers researchers to generate this vital information reliably and reproducibly. Accurate solubility data is indispensable for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of subsequent formulation and drug development efforts. It is strongly recommended that this experimental determination be a preliminary step in any research campaign involving this versatile chemical intermediate.

References

- Benchchem. The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists. [URL: https://www.benchchem.

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC222230050&productDescription=4-BROMOBENZYL+CYANIDE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- PrepChem.com. Preparation of bromobenzyl cyanide. [URL: https://www.prepchem.com/synthesis-of-bromobenzyl-cyanide/]

- ChemScene. Safety Data Sheet. [URL: https://www.chemscene.

- PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Bromobenzyl-cyanide]

- Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/259969]

- Benchchem. A Comprehensive Guide to the Solubility of Bromobenzyl Cyanide in Organic Solvents. [URL: https://www.benchchem.com/technical-guides/a-comprehensive-guide-to-the-solubility-of-bromobenzyl-cyanide-in-organic-solvents]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.

- Exposome-Explorer. Bromobenzyl cyanide (T3D1693). [URL: http://www.t3db.ca/toxins/T3D1693]

Sources

An In-depth Technical Guide to the Reactivity of the Benzylic Carbon in 3,5-Dibromobenzyl Cyanide

Abstract

3,5-Dibromobenzyl cyanide is a trifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring two meta-directing bromine atoms and an electron-withdrawing nitrile group, confers distinct reactivity upon the benzylic methylene (-CH₂-) bridge. This guide provides a comprehensive exploration of the chemical behavior of this benzylic carbon, focusing on its pronounced acidity and subsequent utility in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols for its functionalization, and discuss its application as a versatile scaffold for the synthesis of complex molecular architectures.

Introduction: The Unique Chemical Environment of this compound

The reactivity of a benzylic position is fundamentally dictated by its ability to stabilize intermediates, be they radicals, carbocations, or carbanions.[1] In this compound, the methylene protons exhibit significantly enhanced acidity compared to those of toluene. This is a direct consequence of the cumulative electron-withdrawing effects of both the phenyl ring and, more potently, the adjacent nitrile group (-CN). The nitrile group stabilizes the conjugate base (a carbanion) through a powerful combination of inductive effects and resonance delocalization.[2]

The presence of two bromine atoms at the meta positions of the phenyl ring further modulates this reactivity. While halogens are deactivating via induction, their influence on the acidity of the benzylic protons is less pronounced than that of the nitrile. Their primary role in this scaffold is to provide additional, orthogonal sites for subsequent cross-coupling reactions, rendering the molecule a highly versatile trifunctional building block. This guide will focus specifically on the reactions stemming from the activation of the benzylic C-H bonds.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its safe handling, purification, and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 188347-48-0 | [3][4] |

| Molecular Formula | C₈H₅Br₂N | [4] |

| Molecular Weight | 274.94 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not widely reported; expected to be a solid at room temperature based on related isomers.[5][6] | N/A |

Synthesis of this compound

The most direct and common route to this compound involves a two-step sequence starting from 3,5-dibromotoluene: (1) free-radical bromination of the benzylic position to form 3,5-dibromobenzyl bromide, followed by (2) nucleophilic substitution with a cyanide salt.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Cyanation of 3,5-Dibromobenzyl Bromide

This protocol is adapted from the standard Kolbe nitrile synthesis.[7][8]

Materials:

-

3,5-Dibromobenzyl bromide (1.0 eq)[9]

-

Sodium cyanide (NaCN, 1.1 eq)

-

Ethanol (95%)

-

Water

-

Diethyl ether

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide in a minimal amount of water. Add a larger volume of 95% ethanol to create a solution/suspension.

-

Reagent Addition: Dissolve 3,5-dibromobenzyl bromide in a portion of 95% ethanol. Add this solution dropwise to the stirring cyanide mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Work-up: Cool the mixture to room temperature. A precipitate of sodium bromide will have formed. Remove the bulk of the ethanol via rotary evaporation.

-

Extraction: To the remaining aqueous slurry, add water and extract with diethyl ether (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Reactivity: The Benzylic Carbanion

The cornerstone of this compound's utility is the acidity of its benzylic protons, which allows for the facile generation of a resonance-stabilized carbanion (an enolate equivalent). This nucleophilic intermediate is the key to forming new carbon-carbon bonds at the benzylic position.

Enolate Formation: Deprotonation of the Benzylic Carbon

The pKa of the α-hydrogens in typical arylacetonitriles is around 22, making them significantly more acidic than simple alkanes (pKa ~50) but requiring a strong base for complete deprotonation.[2][10] Strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are commonly employed.

Caption: Generation of the resonance-stabilized benzylic carbanion.

The choice of base is critical. For instance, using hydroxide or alkoxide bases can lead to competing hydrolysis of the nitrile group, especially at elevated temperatures.[11] Therefore, aprotic conditions with bases like NaH in THF or DMF are often preferred.

C-Alkylation Reactions